

Application Note: Determination of Orysastrobin Residues in Rice by HPLC-UV

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Compound of Interest

Compound Name: Orysastrobin

Cat. No.: B033976

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Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Orysastrobin** residues in rice.

Orysastrobin is a strobilurin fungicide used to control fungal diseases in rice crops. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. The described protocol provides a comprehensive procedure for sample preparation, including extraction and cleanup, followed by chromatographic analysis. The method is suitable for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and agrochemical development.

Introduction

Orysastrobin is a broad-spectrum fungicide effective against a variety of fungal pathogens in rice, including leaf and panicle blast and sheath blight.^[1] As with any agricultural pesticide, there is a potential for residues to remain in the final food product. Therefore, a reliable and validated analytical method is essential for the determination of **Orysastrobin** residues in rice to safeguard consumer health. This document presents a detailed protocol for the analysis of **Orysastrobin** and its isomers (the main metabolite F001 and the major impurity F033) in hulled rice using HPLC-UV.^{[1][2]}

Experimental

Materials and Reagents

- **Oryastrobin** analytical standard (Pestanal® or equivalent)
- Acetone (HPLC grade)
- Dichloromethane (HPLC grade)
- n-Hexane (HPLC grade)
- Acetonitrile (HPLC grade)
- Sodium chloride
- Anhydrous sodium sulfate
- Florisil® (60-100 mesh)
- Deionized water
- Rice samples (hulled)

Instrumentation

A standard HPLC system equipped with a UV detector is required. The following are typical parameters, though optimization may be necessary for individual instruments.

Table 1: HPLC-UV Operating Conditions

Parameter	Value
Column	Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
UV Wavelength	255 nm
Column Temperature	Ambient

Disclaimer: The specific mobile phase, flow rate, injection volume, and UV wavelength are based on established methods for other strobilurin fungicides, such as Azoxystrobin, as the exact parameters for **Orysastrobin** were not explicitly available in the reviewed literature.

Standard Preparation

Prepare a stock solution of **Orysastrobin** in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions in the mobile phase ranging from 0.05 µg/mL to 5.0 µg/mL for calibration.

Sample Preparation Protocol

The sample preparation involves extraction, liquid-liquid partitioning, and solid-phase cleanup.

- Homogenization: Grind a representative sample of hulled rice to a fine powder.
- Extraction: Weigh 20 g of the homogenized rice sample into a centrifuge tube. Add 100 mL of acetone and homogenize for 2-3 minutes. Centrifuge the mixture and collect the supernatant.
- Liquid-Liquid Partitioning (Dichloromethane/n-Hexane): Dilute the acetone extract with saline water.^[1] Transfer the diluted extract to a separatory funnel and perform a liquid-liquid extraction with a mixture of dichloromethane and n-hexane.^[1] Collect the organic phase.
- Liquid-Liquid Partitioning (n-Hexane/Acetonitrile): Further partition the collected organic phase with n-hexane and acetonitrile.^[1] The analytes will partition into the acetonitrile layer.
- Solid-Phase Cleanup: Prepare a Florisil column for cleanup. Pass the acetonitrile extract through the Florisil column to remove interfering co-extractives.^[1]
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

Results and Method Validation

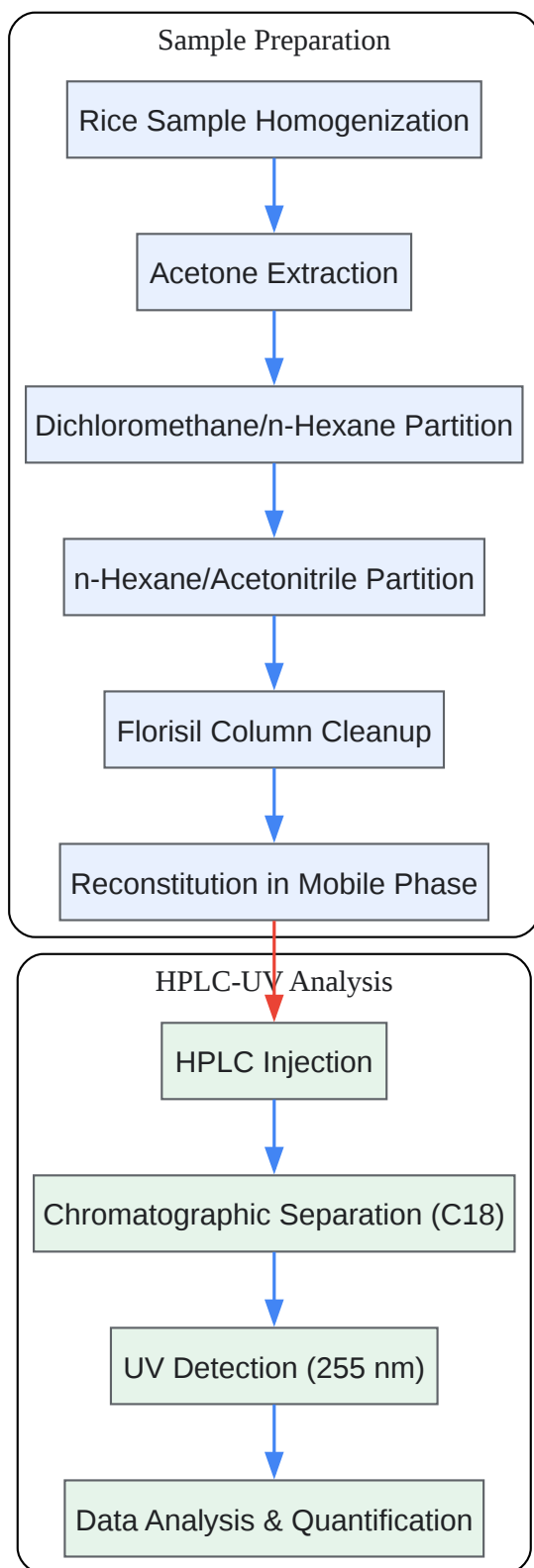
The analytical method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity (Correlation Coefficient, r^2)	> 0.995
Limit of Detection (LOD)	0.002 mg/kg
Limit of Quantification (LOQ)	0.02 mg/kg[1][2]
Recovery	80.6% - 114.8%[1][2]
Relative Standard Deviation (RSD)	< 20%[1][2]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow for the determination of **Orysastrobins** residues in rice.



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Caption: Workflow for **Orysastrobin** residue analysis in rice.

Conclusion

The HPLC-UV method described in this application note is a reliable and effective procedure for the determination of **Orysastrobin** residues in rice. The sample preparation protocol, involving a combination of solvent extraction and cleanup steps, ensures the removal of matrix interferences, leading to accurate and precise quantification. The method meets typical validation criteria for pesticide residue analysis and can be readily implemented in food safety and quality control laboratories.

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References

- 1. Simultaneous determination of orysastrobin and its isomers in rice using HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
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